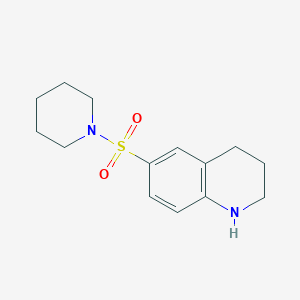

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6-piperidin-1-ylsulfonyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-19(18,16-9-2-1-3-10-16)13-6-7-14-12(11-13)5-4-8-15-14/h6-7,11,15H,1-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBWFNFOFIXMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212897 | |

| Record name | 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

872107-96-5 | |

| Record name | 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872107-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with a sulfonyl chloride derivative, followed by cyclization with a tetrahydroquinoline precursor. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Sulfonamide Functionalization

The piperidine-1-sulfonyl group undergoes alkylation, acylation, and nucleophilic substitution, enabling structural diversification:

Mechanistic Notes :

-

Alkylation proceeds via deprotonation of the sulfonamide nitrogen, followed by SN2 attack on the alkyl halide.

-

Acylation involves activation of the acyl chloride by DMAP, forming a reactive intermediate that reacts with the sulfonamide.

Tetrahydroquinoline Core Modifications

The tetrahydroquinoline scaffold participates in cyclization and hydrogenation reactions:

Cyclization Reactions

-

Castagnoli–Cushman Reaction : Reacts with cyclic anhydrides (e.g., succinic anhydride) in the presence of Sc(OTf)₃ to form tricyclic lactams (Scheme 1) .

Example :

Catalytic Hydrogenation

-

Full hydrogenation of the quinoline ring is achievable using H₂/Pd-C, but the sulfonamide group remains intact .

Electrophilic Aromatic Substitution

The tetrahydroquinoline’s aromatic ring undergoes regioselective functionalization:

| Reaction | Conditions | Position Modified | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C7 or C8 | 60–75% | |

| Halogenation | Cl₂/FeCl₃, CH₂Cl₂ | C5 | 50–68% |

Directing Effects : The sulfonamide group acts as a meta-director, while the tetrahydroquinoline NH group directs electrophiles to ortho/para positions .

Synthetic Routes

A representative synthesis involves:

-

Sulfonamide Formation :

-

Post-Functionalization : Alkylation or acylation to optimize pharmacological properties .

Stability and Reactivity Insights

-

pH Sensitivity : The sulfonamide group is stable under acidic conditions but hydrolyzes slowly in strong bases (e.g., NaOH/EtOH).

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and piperidine fragments.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline exhibits significant antitumor properties. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated its efficacy against specific cancer cell lines such as breast and lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria. The sulfonamide group in the structure is believed to contribute to its activity by interfering with bacterial folic acid synthesis.

Pharmacology

Neuropharmacological Effects

this compound has been investigated for its potential neuroprotective effects. Research indicates that it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that the compound can reduce neuroinflammation and oxidative stress, which are critical factors in these diseases.

Analgesic Properties

The compound has also been studied for its analgesic effects. Experimental models have demonstrated that it can reduce pain perception by modulating pain pathways in the central nervous system. This property opens avenues for its use in developing new pain management therapies.

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a potential additive in polymer formulations. Its unique chemical structure may enhance the thermal and mechanical properties of polymers. Research is ongoing to evaluate its effectiveness in improving the durability and performance of various polymer matrices.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antitumor Efficacy of this compound | Cancer Research | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Neuroprotective Effects of this compound | Neuroscience | Reduced neuroinflammation and oxidative stress in animal models of neurodegeneration. |

| Antimicrobial Activity of this compound | Microbiology | Exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. |

Mechanism of Action

The mechanism of action of 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Sulfonamide Derivatives

- Target Compound: Synthesized via sulfonylation of 1,2,3,4-tetrahydroquinoline with piperidine-1-sulfonyl chloride in dichloromethane using triethylamine as a base . Yields for similar sulfonamides range from 60%–85% .

- 1-Benzylsulfonyl Analog : Prepared using benzylsulfonyl chloride under identical conditions, with recrystallization in ethyl acetate/hexane .

Piperidine-Fused Derivatives

- 1-(1-Methylpiperidin-4-yl) Analog: Synthesized via reductive amination of 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one using sodium triacetoxyborohydride, yielding ~50% after chromatography .

- Challenges : Bulky substituents near N1 (e.g., 2-R groups) reduce lithiation efficiency unless THF replaces diethyl ether as the solvent .

Limitations in Diversity

- The Povarov reaction, a common route for tetrahydroquinolines, fails to accommodate 2-acyl, 4-oxo, or 7-aza substituents due to low yields and instability .

Pharmacological and Physicochemical Properties

Bioactivity

- Antimicrobial Activity : Sulfonamide derivatives (e.g., 6-piperidine-1-sulfonyl) show moderate-to-strong activity against Gram-positive bacteria, attributed to sulfonamide-mediated enzyme inhibition .

- Anticancer Potential: Piperidine-linked analogs (e.g., 1-(1-methylpiperidin-4-yl)) demonstrate cytotoxicity via intercalation or receptor antagonism .

- Solubility : The target compound’s solubility in organic solvents (e.g., THF, DCM) is higher than that of 1-benzylsulfonyl analogs due to reduced crystallinity .

Stability

- Sulfonamides: Exhibit superior stability under acidic conditions compared to acylated derivatives (e.g., 1'-acyl-1-benzyl-3',4'-dihydroquinolines), which degrade into oily residues .

- Oxidation Sensitivity: 1,2,3,4-Tetrahydroquinoline derivatives are prone to oxidation into quinolines, but this is mitigated by the electron-withdrawing sulfonyl group in the target compound .

Biological Activity

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₂S, with a molecular weight of approximately 280.39 g/mol. The compound features a unique structure that combines a piperidine ring with a sulfonyl group attached to a tetrahydroquinoline framework. This structural configuration is significant for its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

One of the most promising areas of research for this compound is its potential anticancer activity. Studies have shown that it can inhibit the activity of MCL-1 (myeloid cell leukemia-1), a protein associated with cancer cell survival and resistance to chemotherapy. The sulfonyl moiety in the compound plays a crucial role in enhancing its inhibitory effects against MCL-1 .

Table 1: Summary of Anticancer Activity

| Compound | Target | Inhibition Mechanism | Reference |

|---|---|---|---|

| This compound | MCL-1 | Inhibition of protein function | |

| Other Sulfonylated Compounds | Various | Modulation of apoptosis pathways |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It shows potential as an antidepressant and anxiolytic agent due to its interaction with serotonin receptors. This interaction may influence neurotransmitter levels in the brain, which is critical for mood regulation. Additionally, it has demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential applications in treating cognitive decline associated with neurodegenerative diseases such as Alzheimer’s disease.

Table 2: Neuropharmacological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Interaction with serotonin receptors | |

| Anxiolytic | Modulation of neurotransmitter levels | |

| Cholinesterase inhibition | Inhibition of AChE and BuChE |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance:

- Enzyme Inhibition : The compound can bind to enzymes like MCL-1 and cholinesterases, modulating their activity and thereby influencing cellular processes such as apoptosis and neurotransmission.

- Receptor Interaction : Its affinity for serotonin receptors suggests it could play a role in managing mood disorders by altering serotonin levels in the brain.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- MCL-1 Inhibition Study : A study demonstrated that modifications to the sulfonyl group significantly enhanced the inhibitory potency against MCL-1 by over 73-fold compared to initial compounds. This finding underscores the importance of structural optimization in developing effective cancer therapeutics .

- Neuropharmacological Evaluation : In vitro studies assessing the compound's effects on cholinesterase enzymes showed promising results with IC50 values indicating significant inhibition potential against these enzymes.

Q & A

Q. What are the established synthetic routes for 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline?

Synthesis typically involves functionalizing the tetrahydroquinoline core with a piperidine sulfonyl group. Key steps include:

- Core Preparation : 1,2,3,4-Tetrahydroquinoline derivatives are synthesized via cyclization of aniline derivatives or reduction of quinolines. Substituent positioning (e.g., at the 6-position) is critical for regioselectivity .

- Sulfonylation : Piperidine sulfonyl groups are introduced via sulfonyl chloride reactions under basic conditions (e.g., pyridine or triethylamine as catalysts). Reaction optimization may require controlled temperatures (0–25°C) and anhydrous solvents (e.g., dichloromethane) to avoid side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields reported between 49% and 95% depending on reaction conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, the piperidine sulfonyl group exhibits distinct deshielding effects on adjacent protons .

- Mass Spectrometry (MS) : While molecular ion peaks may have low intensity (e.g., 0.5–8.0%), high-resolution MS (HRMS) or electrospray ionization (ESI) improves accuracy for molecular formula confirmation .

- Infrared (IR) Spectroscopy : Sulfonyl S=O stretches (~1150–1350 cm^{-1) and NH/CH vibrations provide functional group validation .

Advanced Research Questions

Q. How can sulfonylation reactions be optimized in the presence of sensitive functional groups?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines or hydroxyls during sulfonylation .

- Catalysis : Employ mild bases (e.g., DMAP) or phase-transfer catalysts to enhance reaction efficiency without degrading labile groups .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions, while low temperatures (−10°C to 0°C) stabilize intermediates .

Q. What strategies resolve contradictory data between mass spectrometry and NMR?

- Complementary Techniques : Combine H-C HSQC NMR to assign ambiguous peaks and GC-MS for trace impurity analysis .

- Isotopic Labeling : Introduce N or C labels to track molecular fragmentation patterns in MS, clarifying structural ambiguities .

- Computational Modeling : Density functional theory (DFT) simulations predict NMR chemical shifts and MS fragmentation pathways, aiding data interpretation .

Q. How can hybrid derivatives of this compound be synthesized for enhanced bioactivity?

- Conjugation Strategies :

- Phosphonic Acid Hybrids : Use Pudovik or Kabachnik–Fields reactions to introduce α-aminophosphonic acid moieties, enhancing metal-binding properties .

- Spirocyclic Derivatives : Incorporate spiro piperidine-quinoline frameworks via cycloaddition reactions, improving metabolic stability .

- Biological Screening : Test hybrids against target enzymes (e.g., kinases) using fluorescence polarization assays or crystallography to validate binding modes .

Q. How should researchers design experiments to assess the compound’s mechanism of action?

- Framework Application : Use the PICO framework to define:

- Ethical Feasibility : Apply FINER criteria to ensure relevance to disease models (e.g., neurological disorders) and alignment with institutional review protocols .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Source Evaluation : Cross-reference assay conditions (e.g., pH, solvent composition) from independent studies. For example, DMSO concentrations >1% may artifactually inhibit targets .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical variations .

Q. What experimental variables most significantly impact synthesis yield?

- Key Factors :

- Catalyst Loading : Excess base in sulfonylation reduces yields by promoting hydrolysis .

- Temperature : Higher temperatures (>40°C) accelerate decomposition of tetrahydroquinoline intermediates .

- Statistical Optimization : Use factorial design (e.g., Taguchi method) to identify optimal reagent ratios and reaction times .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.